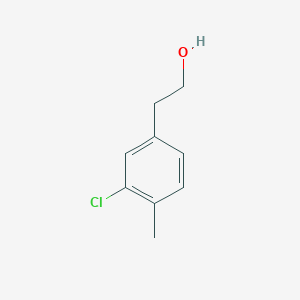

3-Chloro-4-methylphenethyl alcohol

Description

Significance of Phenethyl Alcohol Core Structures in Chemical Research

The phenethyl alcohol framework is a fundamental structural motif in organic chemistry. Its parent compound, 2-phenylethanol, is a naturally occurring alcohol found in the essential oils of many plants, including roses, carnations, and geraniums. uni.luscbt.com This natural prevalence has historically made it a compound of interest in perfumery and as a flavoring agent. uni.lunih.gov

Beyond its sensory properties, the phenethyl alcohol core is a key building block in the synthesis of more complex molecules. Its primary alcohol group is readily oxidized or can undergo esterification and etherification reactions, making it a versatile intermediate in organic synthesis. nih.govresearchgate.net Furthermore, research has highlighted the antimicrobial and antiseptic properties of phenethyl alcohol and its derivatives, indicating their potential in preservative applications and as leads for new therapeutic agents. scbt.comchemicalbook.com The interaction of phenethyl alcohol with biological systems, such as its ability to inhibit macromolecule synthesis in microorganisms like Escherichia coli, underscores its importance in biochemical and pharmacological research. nih.gov

Overview of Halogenated and Methylated Phenethyl Alcohol Derivatives

The strategic placement of halogen and methyl groups on the phenyl ring of phenethyl alcohol can dramatically alter its electronic and steric properties. These modifications are a common strategy in medicinal chemistry to modulate the bioactivity and pharmacokinetic profiles of parent compounds.

Methylated Derivatives: The addition of a methyl group, as seen in compounds like 3-methylphenethyl alcohol and 4-methylphenethyl alcohol, can enhance lipophilicity. sigmaaldrich.comsigmaaldrich.com This property can influence how the molecule interacts with biological membranes and protein-binding sites. Methylated phenethyl alcohols are often explored as fragrance ingredients and are used in kinetic studies of chemical reactions, such as oxidation, to understand the influence of substituents on reaction mechanisms. researchgate.netsigmaaldrich.com For instance, 4-methylphenethyl alcohol has been used in studies involving the determination of adducts with hemoglobin and albumin. sigmaaldrich.com

Halogenated Derivatives: Halogenation of the aromatic ring is a powerful tool in synthetic chemistry. Chlorine atoms, for example, are electron-withdrawing groups that can significantly impact a molecule's reactivity and binding affinity to biological targets. Compounds such as 4-chlorophenethyl alcohol are common intermediates and are studied for their potential biological activities. The introduction of a halogen can lead to enhanced biological effects, a phenomenon sometimes referred to as the "halo effect." sigmaaldrich.com

Research Trajectories for 3-Chloro-4-methylphenethyl alcohol

While this compound is not as extensively documented in scientific literature as some of its isomers, its structure suggests clear directions for future research. The presence of both a chloro and a methyl group on the phenethyl alcohol framework makes it a unique substrate for synthetic and medicinal chemistry investigations.

A key known application of this compound is as a precursor in the synthesis of more complex molecules. For example, it is used to produce O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate (B1200264). This reaction, an esterification with ethyl oxalyl chloride, highlights its role as a building block. The resulting oxalate ester derivative is of interest for its potential biological activities, which could include anticancer or antimicrobial properties, common targets for novel substituted aromatic compounds.

Future research on this compound itself would likely involve:

Exploration of its own biological activity: Screening for antimicrobial, antifungal, or other pharmacological effects.

Synthetic derivatization: Using its primary alcohol functional group to create a library of esters, ethers, and other derivatives for structure-activity relationship (SAR) studies.

Mechanistic studies: Investigating how the specific 3-chloro-4-methyl substitution pattern influences the kinetics and outcomes of various organic reactions compared to other isomers.

In essence, this compound stands as a valuable, albeit understudied, chemical entity. Its true potential lies in its utility as a starting material for creating novel compounds with potentially enhanced and specific functionalities, driven by the unique electronic and steric contributions of its halogen and methyl substituents.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Appearance | Not specified in literature |

| Boiling Point | Data not available |

| Density | Data not available |

| CAS Number | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLORDABVMYLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Methylphenethyl Alcohol and Analogues

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves breaking down the target molecule into simpler, commercially available or easily synthesizable starting materials. dss.go.thnih.gov For 3-chloro-4-methylphenethyl alcohol, several disconnections can be envisaged, leading to different key precursors.

A primary disconnection of the C-C bond between the alpha and beta carbons of the ethyl chain suggests a precursor that can deliver a two-carbon unit, such as an epoxide, or a one-carbon unit, such as formaldehyde (B43269), to a suitably functionalized benzene (B151609) ring. Another key disconnection involves the C-O bond of the alcohol, pointing towards the reduction of a corresponding carboxylic acid, ester, or ketone.

Based on these primary disconnections, the following key precursors are identified:

A retrosynthetic approach can involve the initial synthesis of a substituted phenol, which can then be further elaborated to the target alcohol. The key phenolic precursor is 3-chloro-4-methylphenol . This compound can be synthesized from 3-chloro-4-methylaniline (B146341) via a diazotization reaction followed by hydrolysis. In a typical procedure, 3-chloro-4-methylaniline is treated with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid to form the diazonium salt. ontosight.aichemicalbook.com Subsequent heating of this solution leads to the formation of 3-chloro-4-methylphenol. ontosight.aichemicalbook.com

| Precursor Name | Starting Material | Key Reaction |

| 3-Chloro-4-methylphenol | 3-Chloro-4-methylaniline | Diazotization and Hydrolysis |

Aniline (B41778) derivatives are versatile precursors in organic synthesis. The primary aniline precursor for the target molecule is 3-chloro-4-methylaniline . This compound is a key intermediate for various chemical products, including dyes and pesticides. google.com It can be synthesized by the chlorination of p-toluidine. thieme-connect.de Another common industrial route involves the nitration of toluene (B28343) to p-nitrotoluene, followed by chlorination to yield 2-chloro-4-nitrotoluene. mnstate.edu The nitro group is then reduced to an amino group, for instance, through catalytic hydrogenation using a palladium-on-carbon catalyst, to give 3-chloro-4-methylaniline. mnstate.eduthermofisher.com

| Precursor Name | Starting Material | Key Reaction(s) |

| 3-Chloro-4-methylaniline | p-Toluidine | Chlorination |

| 3-Chloro-4-methylaniline | p-Nitrotoluene | Chlorination, followed by Reduction |

Aldehydes and ketones are excellent electrophiles for carbon-carbon bond formation and can also be reduced to alcohols. 3-Chloro-4-methylbenzaldehyde is a key aldehyde precursor. The synthesis of this compound can be achieved through various formylation methods of 3-chloro-4-methyl-substituted benzene rings. For instance, it can be prepared from 4-chloro-3-methylanisole (B83772) via formylation using titanium tetrachloride and dichloromethyl methyl ether. google.com

Another important precursor is the corresponding ketone, 1-(3-chloro-4-methylphenyl)ethan-1-one . This can be prepared via Friedel-Crafts acylation of 1-chloro-2-methylbenzene.

| Precursor Name | Starting Material | Key Reaction |

| 3-Chloro-4-methylbenzaldehyde | 4-Chloro-3-methylanisole | Formylation |

| 1-(3-Chloro-4-methylphenyl)ethan-1-one | 1-Chloro-2-methylbenzene | Friedel-Crafts Acylation |

Classical and Modern Synthetic Routes

With the key precursors in hand, several established and contemporary synthetic methods can be employed to construct the target molecule, this compound.

A reliable and widely used method for the synthesis of primary alcohols is the reduction of corresponding carboxylic acids or their ester derivatives. In this context, 2-(3-chloro-4-methylphenyl)acetic acid serves as a direct precursor. This carboxylic acid can be reduced to this compound using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. masterorganicchemistry.comambeed.comyoutube.com While NaBH₄ is a milder reducing agent, LiAlH₄ is necessary for the reduction of carboxylic acids. masterorganicchemistry.com

The synthesis of the precursor, 2-(3-chloro-4-methylphenyl)acetic acid itself can be accomplished through various methods, such as the Willgerodt-Kindler reaction starting from the corresponding acetophenone (B1666503) or via cyanation of a benzyl (B1604629) halide followed by hydrolysis.

| Reaction Type | Precursor | Reagent | Product |

| Reduction | 2-(3-Chloro-4-methylphenyl)acetic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Reduction | Methyl 2-(3-chloro-4-methylphenyl)acetate | Lithium aluminum hydride (LiAlH₄) | This compound |

Grignard reactions provide a powerful tool for forming carbon-carbon bonds and are well-suited for the synthesis of phenethyl alcohol derivatives. mnstate.educhemicalbook.comorganicchemistrytutor.com Two primary Grignard-based strategies can be envisioned for the synthesis of this compound.

The first approach involves the reaction of a 3-chloro-4-methylphenylmagnesium halide with ethylene (B1197577) oxide. The Grignard reagent, prepared from the corresponding aryl halide (e.g., 1-bromo-3-chloro-4-methylbenzene), acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-carbon bond. libretexts.orgdoubtnut.com A subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol. doubtnut.com The Grignard reagent, 3-chloro-4-methylphenylmagnesium bromide, is a known entity in organic synthesis. google.com

A second Grignard approach utilizes a 3-chloro-4-methylbenzylmagnesium halide . This reagent can be prepared from 3-chloro-4-methylbenzyl chloride. ontosight.ai The reaction of this benzyl Grignard reagent with formaldehyde (a one-carbon electrophile) will also yield this compound after an acidic workup. masterorganicchemistry.com

| Grignard Reagent | Electrophile | Product |

| 3-Chloro-4-methylphenylmagnesium bromide | Ethylene oxide | This compound |

| 3-Chloro-4-methylbenzylmagnesium chloride | Formaldehyde | This compound |

Chlorination Strategies for Aromatic and Aliphatic Alcohols

The introduction of a chlorine atom onto an aromatic ring or the conversion of an alcohol group to an alkyl chloride are fundamental transformations in organic synthesis. The choice of chlorination strategy depends on the substrate and the desired regioselectivity.

For the aromatic portion, direct chlorination of a substituted benzene ring, such as that in 4-methylphenethyl alcohol, would typically involve an electrophilic aromatic substitution reaction. The directing effects of the existing substituents (the methyl and ethyl alcohol groups) are critical in determining the position of the incoming chloro group. Both the methyl and ethyl groups are ortho-, para-directing. In the case of 4-methylphenethyl alcohol, the para position to the methyl group is occupied by the ethyl alcohol chain, and the ortho positions would be targeted. The synthesis of the related compound, 3-chloro-4-methylphenol, is often achieved through a Sandmeyer-type reaction starting from 3-chloro-4-methylaniline. prepchem.comchemicalbook.com This process involves diazotization of the aniline with sodium nitrite in the presence of a strong acid, followed by hydrolysis of the diazonium salt to yield the phenol. prepchem.comchemicalbook.com A similar pathway could be envisioned where a precursor aniline is used to introduce the chloro and methyl groups with the desired arrangement before constructing the phenethyl alcohol side chain.

For the chlorination of the aliphatic alcohol group itself, numerous reagents have been developed. A notable method for the chemoselective chlorination of unactivated aliphatic alcohols utilizes a combination of triphosgene (B27547) and an amine base like pyridine (B92270) in dichloromethane. nih.gov This system is effective for converting primary alcohols, including α-branched phenethyl alcohols, into their corresponding alkyl chlorides in good yields. nih.gov The reaction proceeds through the formation of a chloroformate intermediate, which is then converted to the alkyl chloride upon heating. nih.gov

Table 1: Triphosgene-Pyridine Mediated Chlorination of Phenethyl Alcohol Derivatives nih.gov

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| α-Phenylphenethyl alcohol | Triphosgene, Pyridine | Dichloromethane, Reflux | 1-Chloro-1,2-diphenylethane | 81% |

| α-Methylphenethyl alcohol | Triphosgene, Pyridine | Dichloromethane, Reflux | 1-Chloro-1-phenylpropane | 86% |

Palladium-Catalyzed Coupling Reactions in Synthesis of Phenethyl Alcohol Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of phenethyl alcohol scaffolds. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

One advanced strategy involves the palladium-catalyzed C–H functionalization of phenethyl alcohol derivatives. nih.gov This approach allows for the direct arylation of the aromatic ring. For instance, using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a specific ligand, it is possible to achieve meta-C–H functionalization of phenethyl alcohols. nih.gov The native hydroxyl group can be used as a directing group, often after conversion to an oxime ether, to guide the palladium catalyst to the desired position on the aromatic ring. nih.gov This technique is particularly useful for introducing substituents that are difficult to install using classical electrophilic substitution reactions.

Another major application of palladium catalysis is in C-O cross-coupling reactions to form aryl ethers, which are structurally related to the phenethyl alcohol family. nih.govgoogle.com While not directly forming the C-C backbone, these reactions highlight the utility of palladium catalysts in activating aryl halides for coupling with alcohols. nih.gov The development of specialized biaryl phosphine (B1218219) ligands has been crucial for achieving high efficiency, especially when using unactivated (electron-rich) aryl halides. nih.gov These catalyst systems must overcome challenges such as the competitive β-hydride elimination from the alcohol substrate. nih.gov Furthermore, palladium catalysis is employed in the aerobic synthesis of ortho-substituted phenols from cyclohexanones and primary alcohols, demonstrating a cascade process involving oxidation, aldol (B89426) condensation, dehydration, and aromatization to build complex phenolic structures. rsc.org

Table 2: Palladium-Catalyzed meta-C–H Arylation of a Phenethyl Alcohol Derivative nih.gov

| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (Total) |

|---|---|---|---|---|

| Phenethyl alcohol-derived acetone (B3395972) oxime ether | 4-Iodo-1,2-dimethoxybenzene | Pd(OAc)₂, L8 Ligand, AgOAc, NBE-CO₂Me | CF₂HCH₂OH, 100 °C, 12 h | 69% (mono- and di-arylated products) |

Regio- and Stereoselectivity in Synthesis

Controlling the regioselectivity—the position at which a reaction occurs—is paramount in the synthesis of a specifically substituted compound like this compound. In electrophilic chlorination of 4-methylphenethyl alcohol, the existing methyl and ethyl alcohol groups are ortho, para-directing. The position targeted for chlorination is ortho to the methyl group and meta to the ethyl alcohol group. The interplay of the activating effects of these two groups will determine the final distribution of isomers. Achieving high regioselectivity for the desired 3-chloro isomer often requires specific synthetic design rather than direct chlorination of the fully formed 4-methylphenethyl alcohol.

Modern synthetic methods offer sophisticated control over regioselectivity. For example, directed metalation or palladium-catalyzed C-H activation can provide access to specific isomers that are not favored under standard electrophilic substitution conditions. nih.gov The use of a directing group can temporarily block certain positions or guide a reagent to a specific site on the aromatic ring. nih.gov Protocols for the regioselective synthesis of substituted phenazines, for example, rely on Buchwald-Hartwig amination followed by cyclization, allowing for the precise placement of up to four different substituents. nih.gov Similarly, highly regioselective syntheses of substituted pyrazoles have been developed by carefully choosing solvents and additives to control the outcome of condensation reactions. organic-chemistry.org These principles of controlling regioselectivity are directly applicable to the challenge of synthesizing a single isomer of a substituted phenethyl alcohol.

Stereoselectivity, the control over the three-dimensional arrangement of atoms, is crucial when synthesizing chiral molecules. While this compound itself is not chiral, many of its analogues and derivatives are. The synthesis of chiral phenethyl alcohols can be achieved through various means, including the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. mdpi.com For instance, enzyme-mediated reduction of α-nitroketones using alcohol dehydrogenases (ADHs) can produce chiral β-nitroalcohols with high enantioselectivity. mdpi.com Lipase-catalyzed reactions are also widely used for the kinetic resolution of racemic alcohols to isolate a single enantiomer. mdpi.com Such stereoselective methods are vital for preparing enantiomerically pure building blocks for the synthesis of complex natural products and pharmaceuticals. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields

Maximizing the yield of the desired product while minimizing waste is a central goal of synthetic chemistry. This is achieved through the systematic optimization of reaction conditions, including temperature, reaction time, solvent, catalyst loading, and the molar ratio of reactants.

A powerful technique for this purpose is the Response Surface Methodology (RSM), which uses statistical models to evaluate the effects of multiple variables simultaneously. nih.govnih.gov For example, in the enzymatic synthesis of caffeic acid phenethyl ester (CAPE), a derivative of phenethyl alcohol, RSM was used to optimize factors such as reaction time, temperature, substrate molar ratio, and enzyme amount. nih.govnih.gov In one study, the optimal conditions were found to be a reaction time of 60 hours, a temperature of 73.7 °C, a substrate molar ratio of 27.1:1 (phenethyl alcohol to caffeic acid), and an enzyme-to-acid weight ratio of 17.8:1, leading to a predicted conversion yield of 99.8%. nih.gov

Similar optimization studies have been conducted for other phenethyl alcohol derivatives. In the synthesis of phenethyl formate, the effects of enzyme type, enzyme concentration, substrate molar ratio, temperature, and solvent were investigated to maximize conversion. mdpi.com The optimal conditions were identified as using Novozym 435 lipase (B570770) at 15 g/L, a 1:5 molar ratio of formic acid to phenethyl alcohol, and a temperature of 40 °C, which resulted in a 95.92% conversion. mdpi.com Beyond enzymatic reactions, traditional chemical syntheses are also rigorously optimized. For the hydrogenation of styrene (B11656) oxide to phenethyl alcohol using a Raney nickel catalyst, establishing suitable process conditions led to a product yield of 90.2% with a 92% conversion of the starting material. acs.org These examples underscore the importance of methodical optimization to develop efficient and high-yielding synthetic routes.

Table 3: Optimization of Enzymatic Synthesis of Phenethyl Formate mdpi.com

| Parameter Investigated | Range/Values Tested | Optimal Condition | Resulting Conversion Yield |

|---|---|---|---|

| Enzyme Concentration | 5, 10, 15, 20, 25, 30 g/L | 15 g/L | 55.87% (in initial screen) |

| Formic Acid:Phenethyl Alcohol Molar Ratio | 1:1, 1:3, 1:5, 1:7, 1:9, 1:11 | 1:5 | 71.40% (in initial screen) |

| Temperature | 20, 30, 40, 50 °C | 40 °C | - |

| Fully Optimized Process | - | 15 g/L enzyme, 1:5 molar ratio, 40 °C, 1,2-dichloroethane (B1671644) solvent | 95.92% |

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Methylphenethyl Alcohol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol moiety is a versatile site for a variety of chemical transformations, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions: Kinetics and Mechanistic Pathways

The oxidation of 3-Chloro-4-methylphenethyl alcohol to the corresponding aldehyde, 3-chloro-4-methylphenylacetaldehyde, or further to the carboxylic acid, 3-chloro-4-methylphenylacetic acid, is a fundamental transformation. The kinetics and mechanism of such oxidations can be significantly influenced by the choice of oxidant and reaction conditions.

While specific kinetic studies on this compound are not extensively documented, valuable insights can be drawn from studies on structurally similar compounds like 4-methylphenethyl alcohol. The oxidation of 4-methylphenethyl alcohol using polymer-supported chromic acid has been investigated in detail. researchgate.net These supported reagents offer practical advantages such as ease of product isolation and reagent regeneration. sphinxsai.com

In the oxidation of similar alcohols like 4-chlorobenzyl alcohol with polymer-supported chromic acid, the reaction has been found to be zero order with respect to both the alcohol and the oxidant. researchgate.net This suggests that the rate-determining step does not involve the initial interaction between the bulk of the alcohol and the oxidant. A proposed mechanism involves the formation of a chromate (B82759) ester intermediate with the polymer-supported oxidant. researchgate.netsphinxsai.com The decomposition of this ester is the slow, rate-determining step.

Table 1: Kinetic Parameters for the Oxidation of Related Alcohols

| Alcohol | Oxidant | Solvent | Reaction Order (Alcohol) | Reaction Order (Oxidant) | Reference |

| 4-Methylphenethyl alcohol | Polymer-supported Chromic Acid | Dioxane | Zero | Zero | researchgate.net |

| 4-Chlorobenzyl alcohol | Polymer-supported Chromic Acid | Dioxane | Zero | Zero | researchgate.net |

This table is illustrative and based on findings for structurally related compounds.

The mechanism of oxidation by chromic acid supported on a polymer is believed to proceed through the formation of free radical intermediates. researchgate.netsphinxsai.com After the initial slow decomposition of the chromate ester to produce a chromium(IV) species, this intermediate can then oxidize another molecule of the alcohol. This subsequent step is often a fast process that generates a free radical. researchgate.netsphinxsai.com This radical can then react further with another oxidant site on the polymer, eventually leading to the formation of the final oxidized product and a reduced chromium species. researchgate.netsphinxsai.com The involvement of free radicals is a common feature in many oxidation reactions of alcohols. rsc.org

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.combyjus.com Alternatively, more reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, can be used for a more rapid and often irreversible reaction. byjus.com For instance, this compound can react with ethyl oxalyl chloride to form O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate (B1200264).

Etherification, such as the Williamson ether synthesis, would involve the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. organic-chemistry.org This would yield an ether.

Table 2: Examples of Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| This compound | Ethyl oxalyl chloride | Esterification | O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate | |

| This compound | Generic Alkyl Halide (R-X) | Etherification (Williamson) | 1-(2-alkoxyethyl)-3-chloro-4-methylbenzene | organic-chemistry.org |

The etherification entry is a generalized representation of a potential reaction.

Halogenation Reactions (e.g., Conversion to Halides)

The hydroxyl group can be replaced by a halogen atom through various halogenating agents. Common methods include reaction with thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or concentrated hydrohalic acids (e.g., HCl, HBr). For example, reacting this compound with thionyl chloride would be expected to yield 1-(2-chloroethyl)-3-chloro-4-methylbenzene. The use of triphosgene (B27547) in the presence of a base like pyridine (B92270) has also been demonstrated as an effective method for the chlorination of unactivated aliphatic alcohols. lsu.edu

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the chloro group and the methyl group—will influence the position of any new incoming substituent. The chloro group is an ortho-, para-director but is deactivating, while the methyl group is an ortho-, para-director and is activating. The phenethyl alcohol side chain is generally considered to be a weak ortho-, para-director and is activating.

Given the positions of the current substituents (chloro at C3 and methyl at C4), the potential sites for electrophilic attack would be positions 2, 5, and 6. The combined directing effects would likely favor substitution at the 2- and 6-positions, which are ortho to the phenethyl alcohol group and either ortho or meta to the other substituents. However, steric hindrance from the adjacent groups might influence the regioselectivity.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The substitution pattern on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the chloro group (-Cl), the methyl group (-CH₃), and the 2-hydroxyethyl group (-CH₂CH₂OH).

Directing Effects of Substituents:

Chloro Group (-Cl): The chlorine atom is an ortho-, para-director. masterorganicchemistry.com While it deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. masterorganicchemistry.com It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive than benzene. libretexts.org

2-Hydroxyethyl Group (-CH₂CH₂OH): This alkyl chain with a terminal alcohol is generally considered a weak deactivating group and a meta-director. The electron-withdrawing oxygen atom has a deactivating inductive effect that is somewhat attenuated by the ethyl spacer.

Predicted Substitution Patterns: The outcome of an EAS reaction on this compound depends on the combined influence of these three groups. The positions on the aromatic ring are numbered relative to the phenethyl alcohol side chain (C1). The chloro group is at C3 and the methyl group at C4. The available positions for substitution are C2, C5, and C6.

The methyl group at C4 strongly activates the ortho positions (C3 and C5).

The chloro group at C3 deactivates the ring but directs ortho (C2, C4) and para (C6).

The activating effect of the methyl group and the para-directing effect of the chloro group create a strong preference for substitution at position C6. Substitution at C2 would be sterically hindered by the adjacent chloro and phenethyl groups. Substitution at C5 is directed by the methyl group but is ortho to the deactivating chloro group.

Therefore, in typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, the major product is expected to be the one where the electrophile adds to the C6 position. wikipedia.orgmsu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (in this case, the chloro atom). pressbooks.publibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

In this compound, the chloro leaving group is at C3. The adjacent methyl group (C4) is electron-donating, which destabilizes the carbanionic intermediate required for an SₙAr mechanism. The phenethyl alcohol group at C1 is only weakly electron-withdrawing. Due to the absence of strong activating groups ortho or para to the chlorine, direct nucleophilic substitution of the chloride via the SₙAr (addition-elimination) mechanism is considered unlikely under standard laboratory conditions. pressbooks.pub

However, substitution may be possible under harsh conditions, such as high temperatures and pressures with a very strong base (e.g., NaOH or NaNH₂). Such reactions would likely proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. pressbooks.pub

Derivatization for Functionalization and Structural Modification

The primary alcohol functional group is a key site for derivatization, allowing for the introduction of new functionalities and structural modifications.

The alcohol group of this compound can be converted into various nitrogen-containing derivatives, with imidate formation being a notable example.

Imidate Synthesis: Imidates are synthesized from alcohols through several methods, most commonly the Pinner reaction. rroij.com This reaction involves treating a nitrile with an alcohol in the presence of an acid catalyst (like HCl). For instance, reacting this compound with a nitrile such as trichloroacetonitrile (B146778) (Cl₃CCN) in the presence of an acid would yield the corresponding 3-chloro-4-methylphenethyl trichloroacetimidate. rsc.orgsyr.edu These trichloroacetimidates are valuable synthetic intermediates, acting as effective alkylating agents for a variety of nucleophiles. syr.edu

Other Nitrogen Derivatives: Other nitrogen-containing functional groups can be introduced. For example, reductive amination of an aldehyde derived from the alcohol can produce amines. researchgate.net Additionally, related structures like 1-(4-Fluoro-3-methylphenethyl)-1H-pyrrole have been synthesized, suggesting that the phenethyl moiety can be used to construct N-heterocyclic systems. uni-muenchen.de

The alcohol moiety serves as a handle to introduce a variety of other functional groups, enhancing the molecular complexity and utility of the compound.

Esterification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives. A documented example is the reaction with ethyl oxalyl chloride to form O1-[2-(3-Chloro-4-methylphenyl)ethyl] O2-ethyl oxalate. This reaction adds an ethyl oxalate moiety to the molecule.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (3-chloro-4-methylphenylacetaldehyde) or, under stronger conditions, the carboxylic acid (3-chloro-4-methylphenylacetic acid). researchgate.net Reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for oxidation to the aldehyde, while stronger oxidants like potassium permanganate (B83412) or chromic acid would yield the carboxylic acid. nih.gov

Electrochemical Reactions and Reductive Transformations

The functional groups within this compound are susceptible to various reductive transformations.

Reductive Dehalogenation: The carbon-chlorine bond on the aromatic ring can be cleaved under reductive conditions. Catalytic hydrogenation, for example using a palladium catalyst (Pd/C) and a hydrogen source, could be employed to remove the chloro group, yielding 4-methylphenethyl alcohol.

Reduction of Related Precursors: The synthesis of this compound itself often involves a reductive step. For instance, the corresponding ketone, 1-(3-chloro-4-methylphenyl)ethan-1-one, or aldehyde, 3-chloro-4-methylbenzaldehyde, can be reduced to the target alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. researchgate.netacs.org

The table below summarizes the potential chemical transformations for this compound.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Chloro-4-methylphenethyl alcohol and assessing its purity. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.3 ppm, with their splitting patterns revealing their substitution on the benzene (B151609) ring. The benzylic and alcoholic methylene (B1212753) protons will show characteristic triplets in the upfield region, and the methyl group will present as a singlet. The integration of these signals confirms the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons will resonate in the range of 120-140 ppm, while the aliphatic carbons of the ethyl alcohol chain and the methyl group will appear at higher field strengths. The specific chemical shifts are sensitive to the electronic effects of the chloro and methyl substituents on the aromatic ring.

Expected NMR Data for this compound

| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 7.0 - 7.3 | 125 - 135 |

| Aromatic C-Cl | - | 130 - 135 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Aromatic C-CH₂ | - | 138 - 142 |

| -CH₂-Ar | ~2.8 | ~39 |

| -CH₂-OH | ~3.8 | ~63 |

| -OH | Variable | - |

| -CH₃ | ~2.3 | ~19 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and computational models. The exact values can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. These methods are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear around 2850-3100 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C-H and O-H stretching vibrations are also observable.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch | 1000-1260 | 1000-1260 |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry (MS): LC-MS, GC-MS, Orbitrap-MS for High-Resolution Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

LC-MS and GC-MS: When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS allows for the separation and identification of components in a mixture. For this compound, GC-MS is a suitable method for its analysis due to its volatility. The resulting mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule. A common fragmentation pathway involves the loss of a water molecule from the alcohol group and cleavage of the ethyl side chain.

Orbitrap-MS for High-Resolution Analysis: High-resolution mass spectrometry, such as that performed with an Orbitrap analyzer, provides highly accurate mass measurements. This allows for the determination of the elemental formula of the molecular ion and its fragments, confirming the identity of this compound with a high degree of confidence.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound can be adjusted by varying the composition of the mobile phase. Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light.

Typical HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A nonpolar or mid-polar capillary column is generally used. The separated compound is then detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The retention time in GC is a key parameter for identification, and the peak area is proportional to the concentration of the compound.

Typical GC Parameters

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of a chemical reaction. ualberta.ca It allows for the rapid, qualitative assessment of the components in a reaction mixture, helping researchers determine when a reaction is complete. ualberta.ca The principle of TLC involves a stationary phase, typically a solid adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. ualberta.ca

In the synthesis of this compound, for instance, from the reduction of 3-chloro-4-methylacetophenone, TLC is used to track the disappearance of the starting ketone and the appearance of the product alcohol. A small sample of the reaction mixture is spotted on the TLC plate alongside spots of the pure starting material and, if available, the pure product. ualberta.ca As the solvent front ascends the plate, the components of the mixture are separated based on their differential partitioning between the mobile and stationary phases.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. ualberta.ca Visualization is often achieved using a UV lamp, under which aromatic compounds are typically active, or by staining the plate with a chemical reagent such as potassium permanganate (B83412) or anisaldehyde, which react to form colored spots. lsu.edurochester.edu The choice of eluent (mobile phase) is critical for achieving good separation; a common system for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). lsu.edursc.org

Table 1: Illustrative TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description | Details |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system used to develop the plate. | Hexanes:Ethyl Acetate (EtOAc) (70:30, v/v) |

| Analyte Spotting | Samples applied to the TLC plate baseline. | Lane 1: Starting Material (3-chloro-4-methylacetophenone)Lane 2: Co-spot (Starting Material + Reaction Mixture)Lane 3: Reaction Mixture |

| Visualization | Methods to observe the separated spots. | 1. UV Light (254 nm)2. Potassium Permanganate Stain |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Expected Rf (Ketone): ~0.5Expected Rf (Alcohol): ~0.3 |

Advanced Chiroptical Techniques for Stereochemical Analysis

When a molecule is chiral, meaning it is non-superimposable on its mirror image, determining its absolute configuration is a critical aspect of its characterization. This compound possesses a stereocenter at the carbon bearing the hydroxyl group, and therefore exists as a pair of enantiomers. Advanced chiroptical techniques are essential for assigning the absolute configuration (R or S) of such molecules. wikipedia.org

These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Key techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). The modern approach to stereochemical assignment involves a combination of experimental measurements and high-level quantum chemical calculations. mdpi.com

The process typically involves:

Synthesizing and separating the enantiomers of the target compound or a suitable derivative. mdpi.com

Recording the experimental ECD and VCD spectra of each pure enantiomer.

Performing computational modeling (e.g., using Density Functional Theory - DFT) to predict the theoretical ECD and VCD spectra for one of the enantiomers with a known, assumed configuration (e.g., the R-enantiomer). mdpi.com

Assigning the absolute configuration by matching the experimental spectrum with the calculated spectrum. mdpi.com

While direct chiroptical studies on this compound are not widely reported, the methodology has been successfully applied to closely related structures, such as hydantoin (B18101) derivatives bearing a 3-chloro-4-methylphenyl group. mdpi.com In such studies, the absolute configurations of the separated enantiomers were unequivocally assigned by comparing their experimental ECD and VCD spectra to those predicted by DFT calculations. mdpi.com Another powerful chiroptical method is the comparison of experimentally measured optical rotation (OR) with computationally predicted values, which can also aid in configurational assignment. mdpi.com The utility of the 3-chloro-4-methylphenyl moiety in chiral recognition has also been demonstrated in the development of chiral stationary phases for high-performance liquid chromatography (HPLC). nih.gov

Table 2: Application of Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application in Analysis | Reference |

| Electronic Circular Dichroism (ECD) | Measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. | Comparison of experimental ECD spectra with DFT-calculated spectra for absolute configuration assignment of chiral derivatives. | mdpi.com |

| Vibrational Circular Dichroism (VCD) | Measures the difference in absorption of left and right circularly polarized light in the infrared region. | Provides detailed structural and conformational information; used alongside ECD to confirm absolute configuration. | mdpi.com |

| Optical Rotation (OR) Calculation | Quantum chemical calculation of the specific rotation of a molecule. | Comparison of calculated OR values with experimental measurements to verify conformational analysis and assign absolute configuration. | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

There is no available research detailing the quantum chemical properties of 3-Chloro-4-methylphenethyl alcohol. Such calculations are fundamental to predicting molecular behavior and characteristics.

Electronic Structure Analysis (HOMO/LUMO)

No studies were found that report on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is essential for understanding its charge transfer properties, reactivity, and electronic transitions.

Molecular Geometry Optimization and Conformation Analysis

A full analysis of the optimized molecular geometry and the conformational landscape of this compound has not been published. These studies would identify the most stable three-dimensional structures of the molecule, which is critical for understanding its interactions with other molecules.

Vibrational Frequency Calculations and Spectral Prediction

There are no published theoretical vibrational frequency calculations for this compound. These calculations are used to predict the compound's infrared (IR) and Raman spectra, aiding in its experimental identification and characterization. While studies on isomeric compounds like 4-chloro-3-methylphenol (B1668792) exist, the difference in the functional group (phenol vs. phenethyl alcohol) and substituent positions means these findings are not directly applicable.

Reaction Mechanism Elucidation through Computational Modeling

The mechanisms of chemical reactions involving this compound have not been elucidated through computational modeling in any available literature.

Transition State Calculations for Reaction Pathways

No research is available on the transition state calculations for reactions involving this compound. These calculations are vital for identifying the high-energy intermediates that govern reaction pathways.

Energy Profiles and Kinetic Parameters from Theoretical Models

Similarly, there are no published theoretical models that provide energy profiles or kinetic parameters for reactions of this compound. This data is necessary for predicting reaction rates and understanding the feasibility of different chemical transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational flexibility, solvation properties, and interactions with other molecules. These simulations model the molecule's behavior in various environments, such as in a vacuum, in aqueous solutions, or in lipid bilayers, by numerically solving Newton's equations of motion for a system of interacting particles.

For instance, simulations in an aqueous environment can reveal how water molecules arrange themselves around the hydrophobic (the chlorinated methylphenyl group) and hydrophilic (the alcohol group) parts of the molecule. This solvation structure is fundamental to its solubility and partitioning behavior between different phases.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound (Note: This table represents typical parameters used in such simulations, as specific published studies on this exact compound may be limited.)

| Parameter | Value / Description | Purpose |

| Force Field | CHARMM36, AMBER, or OPLS-AA | Defines the potential energy function of the system, including bond lengths, angles, and non-bonded interactions. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models water molecules to simulate an aqueous environment. |

| System Size | ~5000-10000 atoms | Includes one molecule of the compound and a sufficient number of solvent molecules to avoid boundary artifacts. |

| Simulation Time | 100-500 nanoseconds (ns) | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |

| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate conditions at room temperature. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) to simulate atmospheric pressure. |

These simulations provide dynamic insights that static quantum mechanical calculations cannot, offering a movie-like perspective on the molecule's behavior at the atomic level.

Structure-Reactivity/Property Relationship (SRPR) Investigations

Structure-Reactivity/Property Relationship (SRPR) studies, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses, aim to correlate a molecule's structural or physicochemical features with its reactivity, biological activity, or physical properties. These studies use computational descriptors to quantify aspects of a molecule's structure.

For this compound, SRPR investigations can predict various properties based on its unique substitution pattern. The presence of a chlorine atom and a methyl group on the phenyl ring, along with the primary alcohol on the ethyl side chain, dictates its electronic and steric characteristics.

Computational descriptors are calculated to build these correlative models. Key descriptors for this compound would include:

Electronic Descriptors: Such as the partial charges on atoms (e.g., the chlorine and oxygen atoms), the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These relate to the molecule's ability to engage in electrostatic or electron-transfer interactions.

Steric/Topological Descriptors: Including molecular weight, molecular volume, surface area, and shape indices (e.g., Kier & Hall shape indices). These describe the size and shape of the molecule, which are critical for fitting into binding sites.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a primary descriptor for hydrophobicity, indicating how the molecule distributes between a lipid and an aqueous phase.

A hypothetical QSPR model might aim to predict a property like boiling point or solubility. The model would take the form of a mathematical equation, such as:

Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where 'c' represents coefficients determined through statistical regression analysis of a set of similar molecules. By calculating the descriptors for this compound, its properties can be estimated without direct experimental measurement.

Table 2: Calculated Physicochemical Descriptors for SRPR/QSPR Studies of this compound

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Significance |

| Electronic | Dipole Moment | ~2.5 Debye | Indicates overall molecular polarity. |

| Electronic | HOMO Energy | ~ -9.5 eV | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | ~ 0.5 eV | Relates to the molecule's ability to accept electrons. |

| Hydrophobicity | logP | ~ 2.8 | Quantifies the compound's lipophilicity, affecting membrane permeability. |

| Topological | Molecular Surface Area | ~ 180 Ų | Represents the accessible area for interaction with other molecules. |

| Topological | Molar Refractivity | ~ 50 cm³/mol | Relates to molecular volume and polarizability. |

These investigations are fundamental in medicinal chemistry and materials science for screening new compounds and for rationally designing molecules with desired properties, by systematically modifying the structure and computationally predicting the outcome.

Role of 3 Chloro 4 Methylphenethyl Alcohol As a Synthetic Building Block and Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The chemical reactivity of the hydroxyl group and the potential for substitution on the aromatic ring of 3-chloro-4-methylphenethyl alcohol make it a valuable precursor for creating more intricate molecular structures. The alcohol functionality can be readily converted into other functional groups, such as aldehydes, esters, and alkyl halides, which then serve as handles for further chemical transformations.

For instance, the oxidation of phenethyl alcohols is a common strategy to produce the corresponding aldehydes or carboxylic acids. Studies on related compounds, such as 4-methylphenethyl alcohol, have shown that oxidation can be achieved using reagents like polymer-supported chromic acid. researchgate.net This process typically involves the formation of a chromate (B82759) ester intermediate, which then decomposes to yield the oxidized product. researchgate.net This method offers the advantage of easy separation of the spent reagent from the reaction mixture. researchgate.net

Furthermore, the hydroxyl group can undergo esterification reactions. For example, it can react with acyl chlorides, such as ethyl oxalyl chloride, to form the corresponding oxalate (B1200264) ester. This type of reaction expands the molecular complexity and introduces new functionalities that can be further manipulated.

The chlorine atom on the aromatic ring can also be a site for nucleophilic substitution, although this generally requires more forcing conditions. This allows for the introduction of a variety of substituents, further diversifying the potential products.

Scaffold for Design of Novel Chemical Entities

The 3-chloro-4-methylphenyl group provides a rigid and well-defined scaffold upon which new chemical entities with specific biological activities or material properties can be designed. By systematically modifying the phenethyl alcohol core, chemists can explore how structural changes influence the compound's function.

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. The this compound scaffold is well-suited for such studies.

For example, in the development of inhibitors for enzymes like sphingosine (B13886) kinase (SK), which are implicated in diseases such as cancer, analogues of phenethyl alcohols have been synthesized and evaluated. acs.org The substituents on the phenyl ring, such as the chloro and methyl groups in this compound, can significantly influence the compound's binding affinity to the target protein. acs.org Studies on related inhibitor classes have shown that the position and electronic nature of these substituents are critical for potency and selectivity. acs.orgnih.gov For instance, the presence of electron-withdrawing groups like chlorine can alter the electronic properties of the aromatic ring, potentially enhancing interactions with the active site of an enzyme. acs.org

Similarly, in the design of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications to the phenethylamine (B48288) moiety have been systematically explored. acs.org The introduction of different substituents on the phenyl ring can impact the compound's lipophilicity and its ability to fit into the binding pocket of the enzyme. acs.org

The following table summarizes the impact of substituents on the phenyl ring in various inhibitor classes, illustrating the principles of SAR:

| Compound Class | Substituent Modification | Impact on Activity | Reference |

| Pyrimidine-4-carboxamides | Electron-donating (methyl, methoxy) and electron-withdrawing (chloro, CF3) groups at the para position of the phenyl ring. | Reduced activity. | acs.org |

| Oxalamides | Removal or repositioning of the methoxy (B1213986) group on the phenyl ring. | Abrogated or significantly reduced activity. | nih.gov |

| Oxalamides | Replacement of the methoxy group with halogens or other alkyl groups. | Loss of activity. | nih.gov |

This table is based on data from studies on related compound classes and illustrates the general principles of how substituent modifications can affect biological activity.

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. The this compound scaffold is an excellent starting point for building such libraries due to its reactive hydroxyl group.

This alcohol can be readily attached to a solid support, a common strategy in combinatorial synthesis. Once immobilized, the aromatic ring can be subjected to a variety of reactions to introduce diversity. For example, the hydroxyl group can be converted to an amine, which can then be acylated with a diverse set of carboxylic acids to create a library of amides. aablocks.com

Alternatively, the alcohol itself can be reacted with a library of electrophiles, such as isocyanates or sulfonyl chlorides, to produce large collections of carbamates and sulfonates, respectively. This approach allows for the systematic exploration of a wide range of chemical space around the core scaffold, increasing the probability of discovering compounds with desired properties.

Applications in Material Science and Polymer Chemistry

The properties of this compound also lend themselves to applications in material science and polymer chemistry. The aromatic ring can contribute to the thermal stability and rigidity of polymers, while the hydroxyl group provides a reactive site for polymerization.

Phenolic compounds and their derivatives are known to be used in the synthesis of polymers and resins. While direct studies on the polymerization of this compound are not widely available, its structural motifs are found in various materials. For example, aromatic alcohols can be incorporated into polyesters and polyurethanes, imparting specific properties to the resulting materials.

The presence of a halogen atom can also be advantageous, potentially increasing the flame retardancy of the resulting polymer. Furthermore, the principles of using substituted phenols and related alcohols in creating anti-reflective coatings for photolithography have been established. google.com These coatings often utilize polymers with tailored light-absorbing properties, a characteristic that can be influenced by the substituents on the aromatic rings of the monomer units. google.com

Environmental Chemistry and Degradation Studies

Understanding the environmental fate of synthetic organic compounds is crucial. While specific environmental degradation studies on this compound are limited, the degradation pathways of related chlorinated and methylated aromatic compounds have been investigated.

The persistence and degradation of such compounds in the environment are influenced by factors like the presence of microorganisms capable of metabolizing them and the prevailing environmental conditions. Chlorinated aromatic compounds can sometimes be recalcitrant to degradation. However, many microorganisms have evolved pathways to break down these molecules, often initiating the process through oxidation of the alkyl side chain or hydroxylation of the aromatic ring.

For a related compound, 4-methylphenethyl alcohol, studies have shown it can be oxidized, suggesting a potential degradation pathway. researchgate.net The presence of the chlorine atom in this compound might influence the rate and mechanism of its environmental degradation. Safety data sheets for this compound indicate that ecological data is not available, and release to the environment should be avoided. fluorochem.co.uk

Future Directions and Emerging Research Opportunities

Development of Greener Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a key focus in modern organic chemistry. iastate.edu For 3-Chloro-4-methylphenethyl alcohol and its derivatives, future research is aimed at replacing hazardous reagents and minimizing waste.

Current synthetic approaches often involve multi-step processes that may utilize harsh chemicals. Emerging research is exploring alternative strategies such as:

Catalytic Hydrogenation: The use of transition-metal catalysts for the reduction of corresponding ketones or aldehydes offers a cleaner alternative to traditional reducing agents. acs.org Research into more efficient and selective catalysts, including those based on non-precious metals, is a promising avenue.

Biocatalysis: Employing enzymes to carry out specific synthetic transformations can lead to highly selective and environmentally friendly processes. The use of biocatalysts for the synthesis of related aromatic alcohols is an area ripe for exploration.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. acs.org The application of flow chemistry to the synthesis of this compound could lead to more sustainable industrial production.

Advanced Spectroscopic and Mechanistic Investigations

A thorough understanding of the structure and reactivity of this compound is crucial for its effective utilization. Advanced spectroscopic techniques and mechanistic studies can provide invaluable insights.

Future research in this area may involve:

Advanced NMR Techniques: Two-dimensional NMR spectroscopy and other advanced techniques can be used to unambiguously determine the structure of reaction intermediates and products, aiding in the elucidation of reaction mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic factors that govern the reactivity of the molecule.

In-situ Reaction Monitoring: Techniques such as ReactIR and Raman spectroscopy can be used to monitor reactions in real-time, providing kinetic data and helping to optimize reaction conditions. nih.gov

Chemoinformatics and Machine Learning in Structure-Property Prediction

Chemoinformatics and machine learning are powerful tools for accelerating the discovery and development of new molecules with desired properties. nih.govnih.govmdpi.com By analyzing large datasets of chemical information, these methods can predict the properties and activities of novel compounds, including derivatives of this compound.

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of derivatives of this compound based on their chemical structure. mdpi.com This can guide the design of new compounds with enhanced therapeutic potential.

Property Prediction: Machine learning algorithms can be trained to predict various physicochemical properties, such as solubility, stability, and toxicity, which are critical for drug development and materials science. nih.govneovarsity.org

Virtual Screening: Chemoinformatics tools can be used to virtually screen large libraries of compounds to identify those with a high probability of interacting with a specific biological target. neovarsity.org

Expanding Applications as a Versatile Synthetic Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules with a wide range of potential applications.

Research is actively exploring its use in the synthesis of:

Pharmaceuticals: The substituted phenethyl alcohol moiety is present in various biologically active compounds. nih.govmdpi.comfrontiersin.org Future research will likely focus on synthesizing novel derivatives with potential applications as anticancer, anti-inflammatory, or antiviral agents. google.com

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The structural features of this compound make it a candidate for the synthesis of novel agrochemicals.

Materials Science: Aromatic compounds are fundamental components of many advanced materials. Derivatives of this compound could find applications in the development of new polymers, liquid crystals, and organic electronics.

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-methylphenethyl alcohol, and what reaction conditions are critical for achieving high yields?

A common method involves alkylation or substitution reactions on a phenolic precursor. For example, alkylation of 4-methylphenethyl alcohol with chlorinating agents (e.g., chloromethyl chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C) can yield the target compound . Monitoring reaction progress via GC or TLC is critical to avoid over-chlorination or side reactions. Solvent choice and temperature optimization are key to minimizing byproducts such as di-substituted derivatives.

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of spectroscopic and chromatographic techniques :

- NMR (¹H/¹³C) to confirm the positions of the chloro and methyl groups on the aromatic ring.

- Mass spectrometry (MS) for molecular weight verification (expected ~170.6 g/mol based on analogous structures) .

- HPLC or GC with a polar column (e.g., DB-5) to assess purity, especially when distinguishing between positional isomers like 3-chloro vs. 4-chloro derivatives.

Q. What functional group transformations are feasible for this compound?

The hydroxyl group can undergo acetylation using acetyl chloride and a catalyst (e.g., CoCl₂) under solvent-free conditions at room temperature . The chloro and methyl groups may influence reactivity:

- Oxidation could yield ketones or carboxylic acids, but steric hindrance from the methyl group might limit efficiency.

- Substitution reactions (e.g., replacing Cl with other nucleophiles) require careful control of reaction conditions to avoid ring degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?

Competing pathways (e.g., over-alkylation or dechlorination) can be minimized by:

- Temperature modulation : Lower temperatures (≤80°C) reduce side reactions in alkylation steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for selective reductions) or Lewis acids (e.g., FeCl₃) may enhance regioselectivity .

- Solvent effects : Non-polar solvents like toluene can suppress ionic byproducts, while DMF enhances nucleophilic substitution .

Q. How do structural analogs of this compound differ in reactivity, and how can these differences inform experimental design?

For example, 3-iso-Butoxy-4-methylphenethyl alcohol (a structural analog) shows reduced electrophilicity at the hydroxyl group due to steric effects from the isobutoxy substituent . Comparative studies using Hammett plots or DFT calculations can predict electronic effects of substituents on reaction rates. Such data guide solvent selection (e.g., polar solvents for electron-deficient substrates) and reagent choices (e.g., stronger nucleophiles for less reactive derivatives).

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Conflicting NMR or MS data (e.g., due to tautomerism or impurities) can be addressed by:

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina can simulate interactions with biological targets (e.g., enzymes or receptors). Parameters to consider:

- LogP values (estimated ~2.3 for similar chloroaromatic alcohols) to assess membrane permeability .

- Electrostatic potential maps to identify reactive sites for hydrogen bonding or hydrophobic interactions .

Methodological Considerations

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

Q. How can researchers validate the environmental stability of this compound?

- Accelerated degradation studies : Expose the compound to UV light, humidity, or oxidizing agents (e.g., H₂O₂) and analyze degradation products via LC-MS .

- Ecotoxicity assays : Use Daphnia magna or algae models to assess aquatic toxicity, leveraging EPA DSSTox data for benchmark comparisons .

Data Sources & Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.